molecular formula C19H18ClN3O2 B2569534 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899726-47-7

3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2569534
CAS No.: 899726-47-7
M. Wt: 355.82
InChI Key: WMHVSAJDIDOUQZ-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyrazinone core, which is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzylamine and 2-ethoxybenzaldehyde, which are then subjected to a condensation reaction to form the intermediate Schiff base. This intermediate is subsequently cyclized under acidic or basic conditions to yield the final dihydropyrazinone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one is investigated for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester

Comparison: Compared to these similar compounds, 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one stands out due to its unique dihydropyrazinone core This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in the other compounds

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(2-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-25-17-6-4-3-5-16(17)23-12-11-21-18(19(23)24)22-13-14-7-9-15(20)10-8-14/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVSAJDIDOUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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